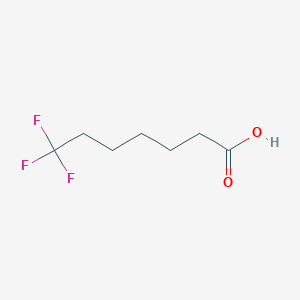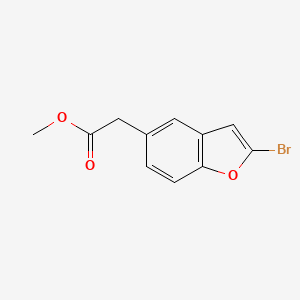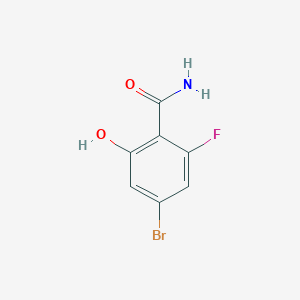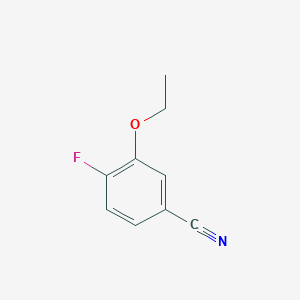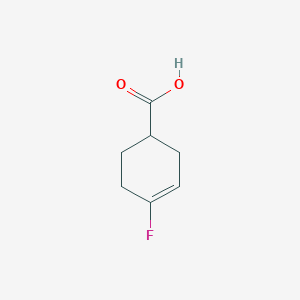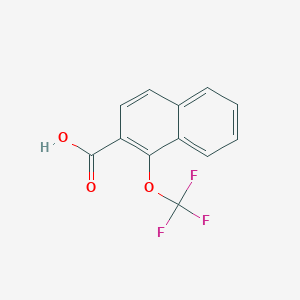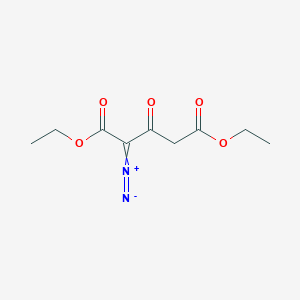
2-Diazonio-1,5-diethoxy-1,5-dioxopent-2-en-3-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-1,5-diethoxy-1,5-dioxopent-2-en-3-olate is a chemical compound with the molecular formula C9H12N2O5 and a molecular weight of 228.202 g/mol . It is also known by its synonym, pentanedioic acid, 2-diazo-3-oxo-, diethyl ester . This compound is characterized by the presence of diazonium and ester functional groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 2-Diazonio-1,5-diethoxy-1,5-dioxopent-2-en-3-olate typically involves the reaction of diethyl malonate with diazomethane under controlled conditions . The reaction is carried out in an inert atmosphere to prevent the decomposition of diazomethane. The industrial production of this compound follows similar synthetic routes but on a larger scale, with stringent control over reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
2-Diazonio-1,5-diethoxy-1,5-dioxopent-2-en-3-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions typically yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the diazonium group with other nucleophiles, forming a variety of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Diazonio-1,5-diethoxy-1,5-dioxopent-2-en-3-olate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the modification of biomolecules for studying biological processes.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals.
Industry: The compound is utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Diazonio-1,5-diethoxy-1,5-dioxopent-2-en-3-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is particularly reactive, allowing the compound to participate in electrophilic aromatic substitution reactions. These reactions can modify the structure and function of target molecules, influencing biological pathways and processes .
Comparison with Similar Compounds
2-Diazonio-1,5-diethoxy-1,5-dioxopent-2-en-3-olate can be compared with other diazonium compounds, such as:
Benzene diazonium chloride: Unlike this compound, benzene diazonium chloride is primarily used in azo coupling reactions to produce azo dyes.
4-Diazonio-2,6-dimethylphenol: This compound is used in the synthesis of phenolic resins and exhibits different reactivity due to the presence of methyl groups.
The uniqueness of this compound lies in its ester functional groups, which provide additional reactivity and versatility in synthetic applications.
Properties
IUPAC Name |
diethyl 2-diazo-3-oxopentanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5/c1-3-15-7(13)5-6(12)8(11-10)9(14)16-4-2/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAMUTBGKXDGQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(=[N+]=[N-])C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00800340 |
Source


|
| Record name | 2-Diazonio-1,5-diethoxy-1,5-dioxopent-2-en-3-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00800340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
649729-45-3 |
Source


|
| Record name | 2-Diazonio-1,5-diethoxy-1,5-dioxopent-2-en-3-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00800340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-butoxy-7-[[4-(1-pyrrolidinylmethyl)phenyl]methyl]-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B8257934.png)
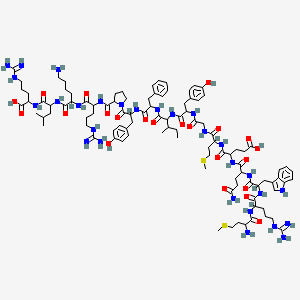


![1-[2-(Chloromethyl)-3-methylphenyl]-3-methylurea](/img/structure/B8257952.png)



